

# An In-Depth Technical Guide to the Chemical Properties of 1-Nitropyrene

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## Compound of Interest

Compound Name: 3-Nitropyrene-1,2-dione

Cat. No.: B15435923

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A Note on the Target Compound: Initial searches for "**3-Nitropyrene-1,2-dione**" did not yield specific chemical properties, experimental protocols, or biological data. Due to the lack of available information on this specific dione, this guide will focus on the closely related and extensively studied compound, 1-Nitropyrene. 1-Nitropyrene is a prominent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a significant component of diesel exhaust, making it a compound of high interest to researchers in environmental science and toxicology.

This guide provides a comprehensive overview of the chemical and physical properties of 1-Nitropyrene, details relevant experimental protocols, and visualizes key concepts as requested.

## Chemical and Physical Properties

1-Nitropyrene is a yellow, crystalline solid that is a byproduct of combustion processes.<sup>[1]</sup> It is practically insoluble in water but soluble in organic solvents such as diethyl ether, acetone, ethanol, benzene, and toluene.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	Unit	Source
Molecular Formula	C <sub>16</sub> H <sub>9</sub> NO <sub>2</sub>	-	PubChem
Molecular Weight	247.25	g/mol	PubChem
Melting Point (Tfus)	Not specified	K	-
Boiling Point (Tboil)	885.69 (Joback Calculated)	K	Cheméo
LogP (Octanol/Water Partition Coefficient)	4.074 (Crippen Calculated)	-	Cheméo
Water Solubility (log10WS)	-6.58 (Crippen Calculated)	mol/L	Cheméo
Enthalpy of Fusion (ΔfusH°)	40.27 (Joback Calculated)	kJ/mol	Cheméo
Enthalpy of Vaporization (ΔvapH°)	87.65 (Joback Calculated)	kJ/mol	Cheméo
Critical Temperature (Tc)	Not specified	K	-
Critical Pressure (Pc)	3210.04 (Joback Calculated)	kPa	Cheméo

## Experimental Protocols

### Heterogeneous Nitration and Ozonation of Pyrene

The formation of nitropyrenes and other derivatives can occur through heterogeneous reactions on surfaces. A study investigated the oxidation of pyrene adsorbed on quartz filters exposed to NO<sub>2</sub>, O<sub>3</sub>, or a combination of both.

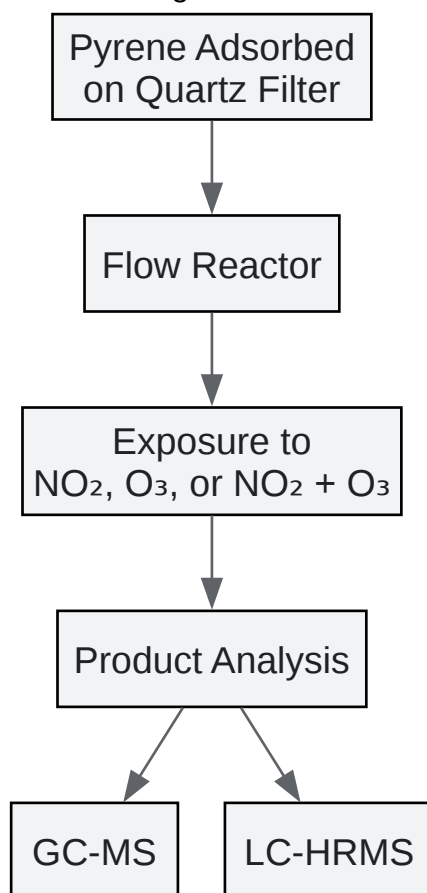
#### Methodology:

- **Sample Preparation:** Pyrene is adsorbed onto a quartz filter.
- **Reactor:** The experiment is conducted in a small-scale flow reactor.

- Reactant Exposure: The filter is exposed to a controlled flow of  $\text{NO}_2$ ,  $\text{O}_3$ , or a mixture of  $\text{NO}_2$  and  $\text{O}_3$  (which forms  $\text{NO}_3/\text{N}_2\text{O}_5$ ).
- Product Identification: The resulting products are analyzed using a combination of:
  - Gas Chromatography with Mass Spectrometry (GC-MS), with and without derivatization.
  - Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS).<sup>[2]</sup>

This experimental setup allows for the identification of a wide range of oxidation and nitration products, including ketones, diketones, aldehydes, hydroxylated derivatives, and carboxylic acids.<sup>[2]</sup>

#### Workflow for Heterogeneous Reaction Analysis



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Fig. 1: Experimental workflow for studying the heterogeneous reaction of pyrene.

## Analysis of Nitro-PAHs in Diesel Exhaust Particulate

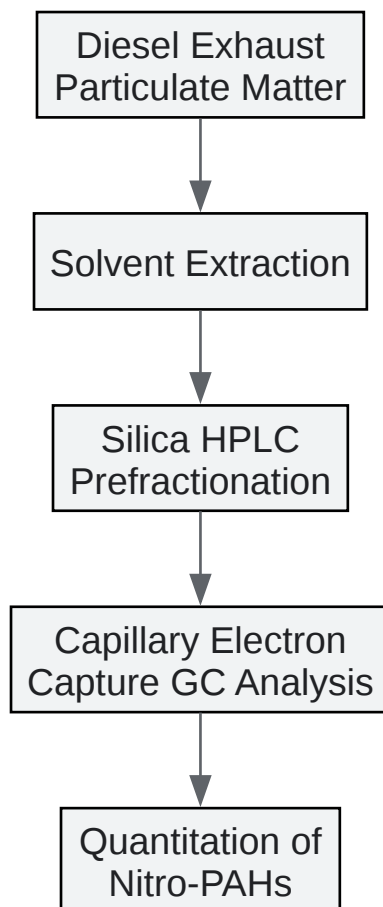
A method for the routine trace analysis of nitropolycyclic aromatic hydrocarbons (nitro-PAHs) in diesel exhaust particulate matter has been described.[\[3\]](#)

### Methodology:

- Extraction: Particle extracts from diesel exhaust are obtained.
- Prefractionation: The extracts are prefractionated using silica high-pressure liquid chromatography (HPLC). The column used is a 4.6 mm ID x 25 cm column packed with 5  $\mu$ m Supelcosil LC-Si, with isooctane as the mobile phase at a flow rate of 0.8 mL/min.[\[3\]](#)
- Analysis: The appropriate fraction is then analyzed by capillary electron capture gas chromatography (GC) with on-column injection.[\[3\]](#)
- GC Column: A 30 m x 0.32 mm ID fused silica capillary column with a chemically-bonded 0.25  $\mu$ m SPB-5 silicone phase is used.[\[3\]](#)
- Operating Conditions:
  - Detector Temperature: 325°C
  - Detector Purge Gas: Argon-methane (95:5, v/v) at 60 mL/min
  - Carrier Gas Head Pressure: 8.0 psi
  - Carrier Gas Flow Rate: 1.36 mL/min[\[3\]](#)

This method demonstrated good recovery rates for dinitropyrene isomers and was shown to be accurate for 1-nitropyrene determinations.[\[3\]](#)

## Analytical Workflow for Nitro-PAHs in Diesel Soot



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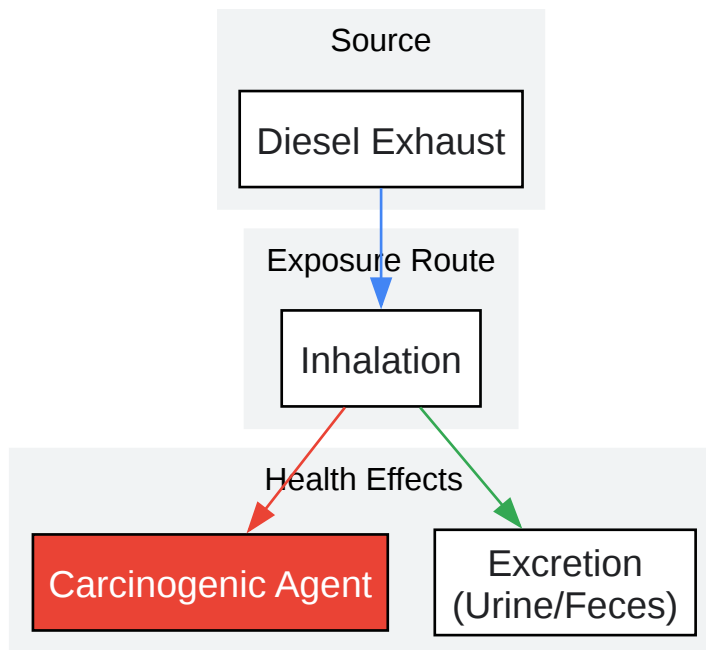
Fig. 2: Analytical workflow for the quantitation of nitro-PAHs from diesel exhaust.

## Biological Activity and Safety

1-Nitropyrene is recognized as a carcinogenic agent and is one of the most abundant mononitroarenes found in ambient air, with diesel exhaust being a principal source.[1][4] The primary route of potential human exposure is through inhalation.[1] It is reasonably anticipated to be a human carcinogen.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Studies in Fischer 344 rats have shown that the route of excretion of inhaled 1-nitropyrene depends on its physical form. When coated on gallium oxide particles, the majority of radioactivity was excreted in the feces, whereas as a homogeneous aerosol, it was primarily excreted in the urine.[1]

## 1-Nitropyrene Exposure and Biological Fate



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Fig. 3: Conceptual diagram of 1-nitropyrene's source, exposure, and biological implications.

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## References

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